Spiro[2.5]octan-6-amine hydrochloride
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Overview
Description
Spiro[2.5]octan-6-amine hydrochloride: is a chemical compound with the molecular formula C8H16ClN. It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-6-amine hydrochloride typically involves the reaction of spiro[2.5]octan-6-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts like 1-methylimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
Spiro[2.5]octan-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-6-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptan-6-amine hydrochloride
- Spiro[3.5]nonan-7-amine hydrochloride
- Spiro[2.5]octan-6-ol hydrochloride
Uniqueness
Spiro[2.5]octan-6-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Biological Activity
Spiro[2.5]octan-6-amine hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
This compound features a spirocyclic structure that contributes to its stability and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are pivotal for its functionalization in synthetic applications.
Table 1: Chemical Reactions of this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of corresponding oxides | Potassium permanganate, hydrogen peroxide |
Reduction | Production of amines or other reduced forms | Lithium aluminum hydride, sodium borohydride |
Substitution | Formation of new compounds via amine group | Alkyl halides, acyl chlorides |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to diverse biological effects.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural conformation facilitates binding to receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anticancer Potential : The compound is being explored for its anticancer properties, particularly in inhibiting tumor growth through modulation of specific pathways involved in cell proliferation and survival.
- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of spirocyclic compounds, suggesting a role in mitigating oxidative stress within biological systems .
Case Studies and Research Findings
-
Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Compound Cell Line IC50 (µM) Compound A OVCAR8 (ovarian) 24.9 Compound B MCF7 (breast) 32.4 - Enzyme Inhibition Studies : Another research project evaluated the inhibitory effects of this compound on PARP-1 (Poly ADP-ribose polymerase), an enzyme involved in DNA repair mechanisms. The findings suggested that specific derivatives showed enhanced binding affinity and inhibitory potency compared to standard inhibitors .
- Antioxidant Activity Assessment : In vitro assays demonstrated that certain spirocyclic compounds derived from this compound exhibited significant radical scavenging activity against DPPH and ABTS radicals, indicating potential therapeutic applications in oxidative stress-related conditions .
Properties
IUPAC Name |
spiro[2.5]octan-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-7-1-3-8(4-2-7)5-6-8;/h7H,1-6,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEHVYGSYCWAQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256256-54-8 |
Source
|
Record name | spiro[2.5]octan-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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